molecular formula C13H16O B14611196 [4-(Methoxymethyl)penta-1,4-dien-1-YL]benzene CAS No. 57217-24-0

[4-(Methoxymethyl)penta-1,4-dien-1-YL]benzene

Cat. No.: B14611196
CAS No.: 57217-24-0
M. Wt: 188.26 g/mol
InChI Key: WJEJOKKUQFVBGH-UHFFFAOYSA-N
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Description

[4-(Methoxymethyl)penta-1,4-dien-1-yl]benzene: is an organic compound that features a benzene ring substituted with a methoxymethyl group and a penta-1,4-dien-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Methoxymethyl)penta-1,4-dien-1-yl]benzene can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where an aldehyde and a ketone are condensed in the presence of a base to form the desired product . The reaction conditions typically include a solvent such as ethanol and a base like sodium hydroxide.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(Methoxymethyl)penta-1,4-dien-1-yl]benzene can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or the penta-1,4-dien-1-yl group are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry: In chemistry, [4-(Methoxymethyl)penta-1,4-dien-1-yl]benzene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of dendrimers and other macromolecules .

Biology: The compound has potential applications in biological research, particularly in the study of molecular interactions and the development of new drugs. Its ability to undergo various chemical reactions makes it a versatile tool for modifying biological molecules.

Medicine: In medicine, this compound may be explored for its potential therapeutic properties. Research is ongoing to determine its efficacy in treating various diseases and conditions.

Industry: In the industrial sector, the compound can be used in the production of polymers, coatings, and other materials. Its chemical reactivity allows for the creation of materials with specific properties and functions.

Mechanism of Action

The mechanism of action of [4-(Methoxymethyl)penta-1,4-dien-1-yl]benzene involves its interaction with molecular targets and pathways within cells. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit or activate certain pathways involved in cell signaling, metabolism, or gene expression .

Comparison with Similar Compounds

Uniqueness: The presence of the methoxymethyl group in [4-(Methoxymethyl)penta-1,4-dien-1-yl]benzene distinguishes it from other similar compounds

Properties

CAS No.

57217-24-0

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

4-(methoxymethyl)penta-1,4-dienylbenzene

InChI

InChI=1S/C13H16O/c1-12(11-14-2)7-6-10-13-8-4-3-5-9-13/h3-6,8-10H,1,7,11H2,2H3

InChI Key

WJEJOKKUQFVBGH-UHFFFAOYSA-N

Canonical SMILES

COCC(=C)CC=CC1=CC=CC=C1

Origin of Product

United States

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